

spectroscopic data for 3,5-Dimethylheptan-4-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylheptan-4-one

Cat. No.: B095985

[Get Quote](#)

A Comprehensive Technical Guide to the Spectroscopic Data of **3,5-Dimethylheptan-4-one**

This technical guide provides an in-depth overview of the spectroscopic data for **3,5-Dimethylheptan-4-one**, tailored for researchers, scientists, and professionals in the field of drug development. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

3,5-Dimethylheptan-4-one is a branched aliphatic ketone with the chemical formula C₉H₁₈O. [1][2][3][4] Its structure consists of a heptanone backbone with methyl groups at the 3 and 5 positions.

Molecular Formula: C₉H₁₈O [1]

Molecular Weight: 142.24 g/mol [1]

IUPAC Name: **3,5-dimethylheptan-4-one** [1]

CAS Registry Number: 19549-84-9 [1][2][3][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,5-Dimethylheptan-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

- Instrument: Varian A-60[1]
- Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.5 - 2.9	Multiplet	2H	CH (at C3 and C5)
1.3 - 1.7	Multiplet	4H	CH ₂ (at C2 and C6)
1.0 - 1.2	Doublet	6H	CH ₃ (at C3-CH ₃ and C5-CH ₃)
0.8 - 1.0	Triplet	6H	CH ₃ (at C1 and C7)

Note: Predicted peak characteristics. Actual experimental data may vary.

- Instrument: Varian CFT-20[1]

Chemical Shift (ppm)	Assignment
~215	C=O (C4)
~50	CH (C3 and C5)
~25	CH ₂ (C2 and C6)
~15	CH ₃ (C3-CH ₃ and C5-CH ₃)
~10	CH ₃ (C1 and C7)

Note: Predicted peak characteristics. Actual experimental data may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **3,5-Dimethylheptan-4-one**, the key absorption is the carbonyl (C=O) stretch. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm^{-1} .[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Technique: Capillary Cell: Neat[\[1\]](#)
- Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[\[1\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone) [5] [6] [7]
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of ketones is often characterized by α -cleavage, where the bond adjacent to the carbonyl group is broken.[\[8\]](#)[\[9\]](#)

- Technique: GC-MS (Gas Chromatography-Mass Spectrometry)[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
142	$[\text{M}]^+$	Molecular Ion
113	$[\text{M} - \text{C}_2\text{H}_5]^+$	
85	$[\text{M} - \text{C}_4\text{H}_9]^+$	
57	$[\text{C}_4\text{H}_9]^+$	
43	$[\text{C}_3\text{H}_7]^+$	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above, adapted for **3,5-Dimethylheptan-4-one**.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **3,5-Dimethylheptan-4-one** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard single-pulse experiment.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a liquid sample.

- Sample Preparation (Neat Liquid):
 - Place a small drop of **3,5-Dimethylheptan-4-one** between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

- Instrument Setup:
 - Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize atmospheric interference.
 - Perform a background scan with the empty salt plates.
- Data Acquisition:
 - Place the prepared salt plates in the sample holder.
 - Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .

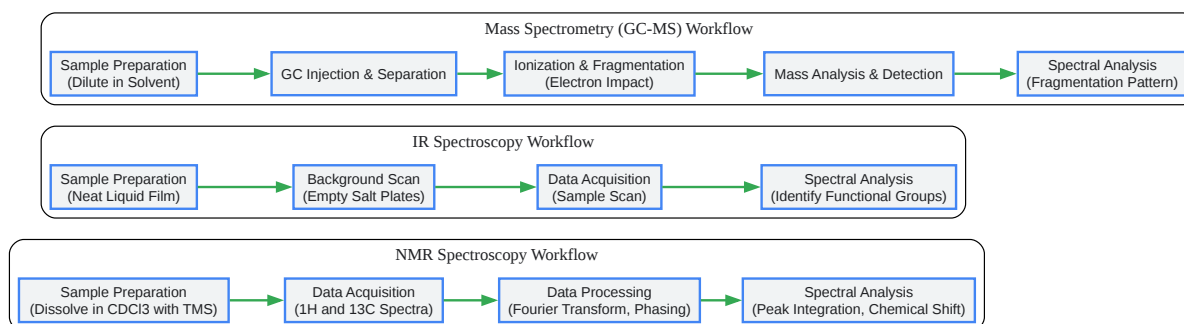
Mass Spectrometry (GC-MS) Protocol

This protocol details the analysis of **3,5-Dimethylheptan-4-one** using GC-MS.

- Sample Preparation:
 - Prepare a dilute solution of **3,5-Dimethylheptan-4-one** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument Setup:
 - Set the gas chromatograph oven temperature program to ensure separation of the analyte from any impurities.
 - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200).
 - Use electron ionization (EI) at a standard energy of 70 eV.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC inlet.
 - The compound will be separated on the GC column and subsequently analyzed by the mass spectrometer.

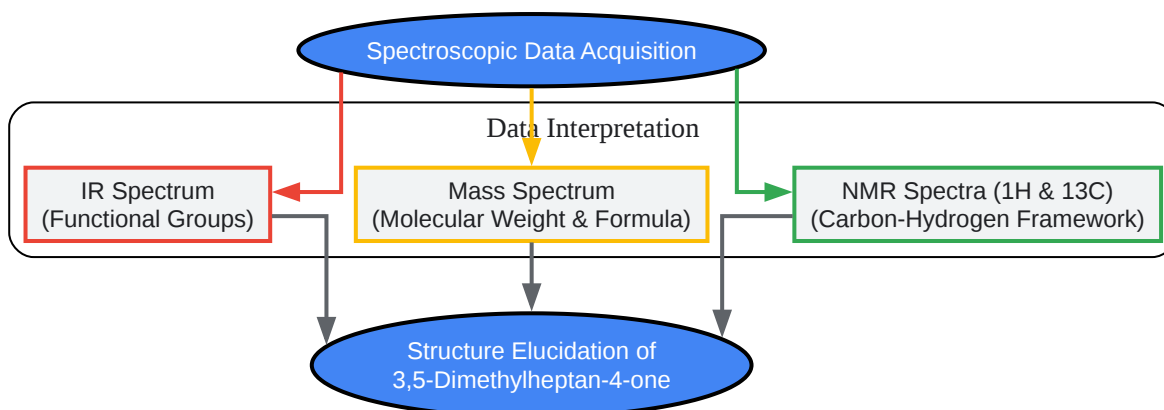
Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.



[Click to download full resolution via product page](#)

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-heptanone | C₉H₁₈O | CID 89181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]
- 3. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]
- 4. 3,5-Dimethyl-4-heptanone [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [spectroscopic data for 3,5-Dimethylheptan-4-one (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095985#spectroscopic-data-for-3-5-dimethylheptan-4-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com